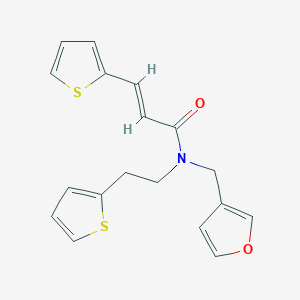![molecular formula C22H22N4O3S B2898687 N-(2-morpholin-4-ylethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide CAS No. 1251634-52-2](/img/structure/B2898687.png)
N-(2-morpholin-4-ylethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-morpholin-4-ylethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MEL-18, and it belongs to the class of piperidine derivatives. MEL-18 was first synthesized in 2004 by a team of researchers led by Dr. William Lubell at the University of Montreal.
Mecanismo De Acción
The mechanism of action of MEL-18 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. MEL-18 has been shown to inhibit the activity of histone methyltransferase, which is an enzyme that plays a role in the regulation of gene expression. By inhibiting this enzyme, MEL-18 may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
MEL-18 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of certain signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MEL-18 in lab experiments is that it is a highly specific inhibitor of histone methyltransferase. This means that it can be used to study the role of this enzyme in various cellular processes. However, one limitation of using MEL-18 is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on MEL-18. One area of interest is the development of MEL-18 analogs that may have improved therapeutic properties. Another area of interest is the study of MEL-18 in combination with other drugs to determine if it can enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of MEL-18 and its potential therapeutic applications.
In conclusion, N-(2-morpholin-4-ylethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide, or MEL-18, is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. Its mechanism of action is not fully understood, but it has been shown to have anticancer properties and may have potential in the treatment of neurodegenerative disorders. While there are limitations to its use in lab experiments, there are many potential future directions for research on MEL-18 that may lead to the development of new and effective treatments.
Métodos De Síntesis
The synthesis of MEL-18 involves the reaction of 1-(2-thienylsulfonyl)piperidin-4-amine with 2-chloro-N-morpholin-4-ylethylpropanamide in the presence of a base such as sodium hydride. The resulting product is then purified using column chromatography to obtain MEL-18 in high yield and purity.
Aplicaciones Científicas De Investigación
MEL-18 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anticancer properties, and it has been studied for its ability to inhibit the growth of cancer cells. MEL-18 has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-10-9-25-15-24-20-18(16-6-3-2-4-7-16)13-26(21(20)22(25)28)14-19(27)23-12-17-8-5-11-30-17/h2-8,11,13,15H,9-10,12,14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIYRSRVFZERRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


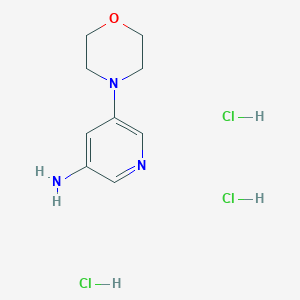
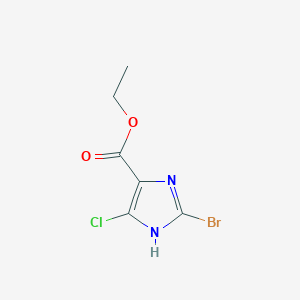
![N1-(2-cyanophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2898613.png)
![N-(4-butylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2898614.png)
![ethyl 1-[2-(5-bromo-2-chloropyridine-3-sulfonamido)ethyl]-1H-imidazole-4-carboxylate](/img/structure/B2898615.png)
![2,6-difluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2898617.png)
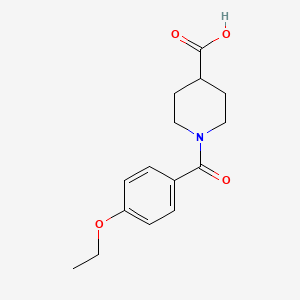


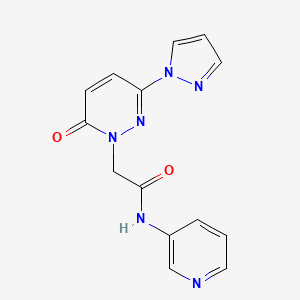
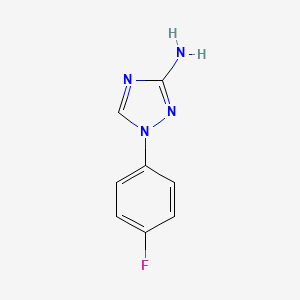
![propan-2-yl (2S)-2-[(2-chloropyridin-4-yl)formamido]-3-methylbutanoate](/img/structure/B2898626.png)
